1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 922896-90-0
VCID: VC4166750
InChI: InChI=1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23)
SMILES: COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

CAS No.: 922896-90-0

Cat. No.: VC4166750

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea - 922896-90-0

Specification

CAS No. 922896-90-0
Molecular Formula C19H19N3O4
Molecular Weight 353.378
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Standard InChI InChI=1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23)
Standard InChI Key YBFOCNYNPJVEIE-UHFFFAOYSA-N
SMILES COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

Synthesis and Characterization

While specific synthesis routes for this exact compound are not detailed in the provided sources, similar compounds are synthesized using:

  • Stepwise Condensation Reactions: Urea derivatives are typically formed by reacting isocyanates with amines.

  • Functional Group Introduction: The benzo[d] dioxole and indole moieties can be introduced through halogenation, alkylation, or Suzuki coupling reactions.

Characterization techniques commonly used include:

  • NMR Spectroscopy: For structural confirmation (e.g., ¹H and ¹³C NMR).

  • Mass Spectrometry (MS): For molecular weight determination.

  • FTIR Spectroscopy: To confirm functional groups like urea (C=O stretching).

Biological Activity

Compounds containing benzo[d] dioxole and indole scaffolds often exhibit diverse biological activities:

  • Anticancer Potential: Indole derivatives are known to induce apoptosis in cancer cells by interacting with DNA or enzymes involved in cell proliferation .

  • Enzyme Inhibition: Urea derivatives have shown inhibitory effects on enzymes like urease, which is implicated in various diseases such as peptic ulcers and kidney stones .

  • Antibacterial Properties: The benzo[d] dioxole group contributes to antibacterial activity by disrupting bacterial enzyme systems .

Potential Applications

The hybrid nature of this compound suggests applications in:

  • Drug Development: As a lead compound for anticancer or antimicrobial agents.

  • Biochemical Research: To study enzyme inhibition mechanisms.

  • Pharmacokinetics Studies: Its physicochemical properties make it suitable for absorption and distribution studies.

Table: Comparison of Related Compounds

PropertyBenzo[d] dioxole DerivativesIndole DerivativesUrea Derivatives
Biological ActivityAntibacterial, AntioxidantAnticancer, Enzyme InhibitorUrease Inhibition
Common Functional GroupsMethylenedioxyNH, CH₃OC=O (Urea)
ApplicationsAntimicrobial AgentsCancer TherapyEnzyme Targeting Drugs
StabilityHighModerateHigh

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